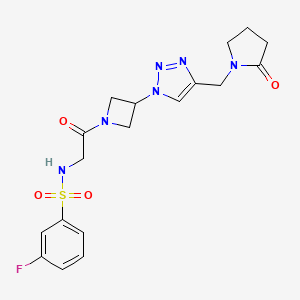
3-fluoro-N-(2-oxo-2-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-(2-oxo-2-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H21FN6O4S and its molecular weight is 436.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-fluoro-N-(2-oxo-2-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzenesulfonamide (CAS Number: 2034544-72-2) is a novel compound with potential therapeutic applications. Its complex structure suggests a multifaceted mechanism of action, particularly in anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H21FN6O4S, with a molecular weight of 436.5 g/mol. The presence of functional groups such as triazole and sulfonamide may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁FN₆O₄S |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 2034544-72-2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. For instance, derivatives similar to 3-fluoro-N-(...) have demonstrated significant antiproliferative effects against various cancer cell lines. In one study, triazole-containing compounds exhibited IC50 values ranging from 1.1 μM to 4.24 μM against MCF-7, HCT-116, and HepG2 cell lines, indicating strong anticancer activity compared to standard drugs like doxorubicin and 5-fluorouracil .
Mechanism of Action:
The anticancer properties are primarily attributed to the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. The synthesized compounds showed significant TS inhibitory activity, which correlates with their cytotoxic effects on cancer cells .
Antimicrobial Activity
The compound's antimicrobial efficacy has also been evaluated, particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. Some derivatives have shown promising results in inhibiting bacterial growth, suggesting that the triazole ring may enhance the antimicrobial properties .
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Triazole Derivatives : A study synthesized various triazole derivatives that exhibited both anticancer and antimicrobial activities. These compounds were evaluated for their cytotoxic effects on multiple cancer cell lines and demonstrated significant inhibition against bacterial strains .
- Pyrrolidine-Based Compounds : Research on pyrrolidine derivatives indicated that modifications at specific positions could enhance both anticancer and antimicrobial activities. The incorporation of different substituents influenced the overall biological profile of these compounds .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between 3-fluoro-N-(...) and target proteins involved in cancer proliferation and bacterial resistance. These computational analyses suggest that the compound can effectively bind to active sites within target enzymes, potentially blocking their function and leading to therapeutic effects .
特性
IUPAC Name |
3-fluoro-N-[2-oxo-2-[3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]azetidin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O4S/c19-13-3-1-4-16(7-13)30(28,29)20-8-18(27)24-11-15(12-24)25-10-14(21-22-25)9-23-6-2-5-17(23)26/h1,3-4,7,10,15,20H,2,5-6,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIFVIFRLXMXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CNS(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














